molecular formula C26H24N4O2 B2460440 1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-methylpropan-1-one CAS No. 1017499-96-5

1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-methylpropan-1-one

Cat. No.: B2460440
CAS No.: 1017499-96-5
M. Wt: 424.504
InChI Key: TWLLKUSOINVUDV-UHFFFAOYSA-N
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Description

1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-methylpropan-1-one is a useful research compound. Its molecular formula is C26H24N4O2 and its molecular weight is 424.504. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of furan derivatives , which have a wide range of applications in various industries, including pharmaceuticals . .

Mode of Action

Furan derivatives are known for their reactivity , suggesting that this compound may interact with its targets through chemical reactions.

Biochemical Pathways

Furan derivatives are known to be involved in a variety of biochemical processes

Pharmacokinetics

The molecular weight of similar furan derivatives has been reported , which could potentially influence the compound’s bioavailability.

Result of Action

Given the wide range of applications of furan derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular level.

Properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-18(2)26(31)30-23(16-22(27-30)24-14-9-15-32-24)21-17-29(20-12-7-4-8-13-20)28-25(21)19-10-5-3-6-11-19/h3-15,17-18,23H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLLKUSOINVUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=CO2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.